molecular formula C22H26O7 B1673701 L-165041 CAS No. 79558-09-1

L-165041

Cat. No.: B1673701
CAS No.: 79558-09-1
M. Wt: 402.4 g/mol
InChI Key: HBBVCKCCQCQCTJ-UHFFFAOYSA-N
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Description

L-165041 is a phenoxyacetic acid derivative that acts as a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is known for its ability to induce adipocyte differentiation and has been studied for its potential therapeutic applications in various diseases, including metabolic disorders and cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-165041 involves multiple steps, starting with the preparation of the core phenoxyacetic acid structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: L-165041 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-165041 has a wide range of scientific research applications:

    Chemistry: Used as a ligand in the study of PPARδ receptor interactions and signaling pathways.

    Biology: Investigated for its role in adipocyte differentiation and lipid metabolism.

    Medicine: Explored for its potential therapeutic effects in metabolic disorders, cardiovascular diseases, and neuroprotection.

    Industry: Utilized in the development of drugs targeting PPARδ receptors .

Mechanism of Action

L-165041 exerts its effects by binding to the PPARδ receptor, a nuclear hormone receptor that regulates gene expression. Upon binding, this compound activates the receptor, leading to the transcription of target genes involved in lipid metabolism, inflammation, and cell differentiation. This activation results in various physiological effects, including improved lipid profiles, reduced inflammation, and enhanced adipocyte differentiation .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its selective activation of PPARδ with minimal effects on other PPAR isoforms. This selectivity makes it a valuable tool for studying PPARδ-specific pathways and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-3-5-19-20(11-10-18(15(2)23)22(19)26)28-13-4-12-27-16-6-8-17(9-7-16)29-14-21(24)25/h6-11,26H,3-5,12-14H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBVCKCCQCQCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Record name L-165041
Source Wikipedia
URL https://en.wikipedia.org/wiki/L-165041
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040745
Record name 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79558-09-1
Record name 2-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79558-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-(2-propyl-3-hydroxy-4-acetyl)phenoxy)propyloxyphenoxy acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079558091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-165041
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RV682Z3FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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